3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Sphingosine Kinase 1 Cancer Inflammation

This thiazolyl-piperidine benzamide is a research probe for SphK1/NF-κB pathway studies. Its 3,4,5‑triethoxy substitution and XLogP3‑AA of 4.1 make it uniquely suited for testing the hypothesis that increased lipophilicity enhances blood‑brain barrier penetration in thiazolyl‑piperidine series. Ideal for analog‑by‑catalog screening campaigns aimed at empirically determining the contribution of the triethoxy pharmacophore to potency and selectivity over SphK2. Purchase directly supports head‑to‑head comparisons with the mono‑ethoxy (CAS 1788845‑92‑0) and trimethoxy (Troxipide) congeners.

Molecular Formula C22H31N3O4S
Molecular Weight 433.57
CAS No. 1790197-77-1
Cat. No. B2916879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide
CAS1790197-77-1
Molecular FormulaC22H31N3O4S
Molecular Weight433.57
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2CCCN(C2)C3=NC=CS3
InChIInChI=1S/C22H31N3O4S/c1-4-27-18-12-17(13-19(28-5-2)20(18)29-6-3)21(26)24-14-16-8-7-10-25(15-16)22-23-9-11-30-22/h9,11-13,16H,4-8,10,14-15H2,1-3H3,(H,24,26)
InChIKeyXKFFIQWBSVLOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide (CAS 1790197-77-1) Procurement Baseline: Chemical Identity and Computed Properties


3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide (CAS 1790197-77-1) is a synthetic small molecule (molecular formula C22H31N3O4S; molecular weight 433.6 g/mol) characterized by a 3,4,5-triethoxybenzamide core linked via a methylene bridge to a 1-(thiazol-2-yl)piperidine moiety [1]. Its computed physicochemical descriptors include an XLogP3-AA of 4.1, one hydrogen bond donor, seven hydrogen bond acceptors, and ten rotatable bonds [1]. The compound is listed in the PubChem database (CID 76149485) as a chemical probe of undefined biological annotation and is commercially available from multiple screening-compound vendors [1].

Why Generic Substitution of 3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide Fails: The Critical Gap in Comparator-Based Evidence


Thiazolyl-piperidine derivatives are broadly claimed as sphingosine kinase-1 (SphK1) inhibitors (e.g., WO2011050550) and NF-κB pathway modulators (Leban et al., 2007), but the specific contribution of the 3,4,5-triethoxybenzamide pharmacophore versus the common 2-ethoxybenzamide or 3,4,5-trimethoxybenzamide congeners has not been quantified in peer-reviewed comparative studies [1][2]. Without head-to-head data on target engagement, selectivity over SphK2, or cellular potency relative to the closest commercially available analogs (such as 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, CAS 1788845-92-0, or the trimethoxy bioisostere Troxipide), a procurement decision based on assumed differentiation introduces scientific and financial risk [1][2].

3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide Quantitative Differentiation Evidence Guide: Analyzed Against Closest Analogs


Sphingosine Kinase-1 (SphK1) Inhibitory Potency: No Direct Comparative Data Available for the Triethoxybenzamide Analog

The patent family WO2011050550 discloses generic thiazolyl-piperidine structures as SphK1 inhibitors, with example compounds demonstrating IC50 values in the sub-micromolar range in a SphK1 enzyme assay [1]. However, the specific compound 3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is not listed among the exemplified compounds, and no IC50 or Ki value is publicly available for this molecule against SphK1 or any other kinase target [1]. Consequently, no direct comparison with the generic scaffold representative or with 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide (CAS 1788845-92-0) can be performed for this target.

Sphingosine Kinase 1 Cancer Inflammation

NF-κB Pathway Inhibition: Class-Level Inference Without Compound-Specific Quantification

Piperidinyl-thiazole analogs were identified as inhibitors of NF-κB signaling through virtual screening and medicinal chemistry optimization, achieving cellular IC50 values down to the nanomolar range for the optimized lead series [1]. While 3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide contains the core pharmacophore elements (thiazole-piperidine-benzamide), it is not among the compounds explicitly characterized in Leban et al. (2007) or the related patent WO2008/128972 [1][2]. No cell-based NF-κB reporter gene assay data exist for this specific molecule, preventing a quantitative comparison with the disclosed leads.

NF-κB Signaling Inflammation Immunology

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus the 2-Ethoxy and Trimethoxy Analogs

Computational comparison of the target compound with its closest commercially available analogs reveals a measurable increase in lipophilicity and hydrogen-bond acceptor count due to the 3,4,5-triethoxy substitution pattern [1]. Specifically, 3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide has an XLogP3-AA of 4.1, compared to an estimated XLogP3-AA of approximately 3.4 for 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide (CAS 1788845-92-0) and approximately 2.6 for the trimethoxy analog Troxipide (CAS 30751-05-4) [1][2]. The hydrogen-bond acceptor count is 7 for the target compound versus 4 for the 2-ethoxy analog [1].

Lipophilicity Drug-likeness Permeability

Selectivity Profile: Absence of Kinase Profiling Data Precludes Differentiation from SphK2-Inhibiting Analogs

The WO2011050550 patent claims that certain thiazolyl-piperidine compounds exhibit selective inhibition of SphK1 over SphK2, with SphK1/SphK2 selectivity ratios ranging from 10-fold to >100-fold for exemplified compounds [1]. However, 3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is not included in the selectivity profiling data set, and no kinase panel screening results have been published for this molecule [1]. Consequently, any claim of SphK1 selectivity for this compound is unsupported by experimental evidence.

SphK1 Selectivity SphK2 Off-target

Aqueous Solubility and Formulation-Relevant Properties: No Experimental Data Exist for the Triethoxy Derivative

Experimental aqueous solubility, LogD, plasma protein binding, and metabolic stability data are entirely absent from the public domain for 3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide [1]. In contrast, the structurally related 2-ethoxy analog (CAS 1788845-92-0) has vendor-reported solubility data (e.g., DMSO solubility > 10 mg/mL) that allow preliminary formulation planning [2]. The triethoxy substitution pattern is expected to reduce aqueous solubility further relative to the mono-ethoxy analog based on the increased XLogP3-AA, but this remains a computational prediction only.

Solubility Formulation DMPK

Synthetic Accessibility and Cost: Triethoxybenzamide versus Mono-Ethoxy and Trimethoxy Building Blocks

The 3,4,5-triethoxybenzoyl chloride or 3,4,5-triethoxybenzoic acid building block requires a multi-step alkylation of gallic acid or methyl gallate, making it synthetically more expensive than the mono-ethoxy (2-ethoxybenzoic acid) or trimethoxy (3,4,5-trimethoxybenzoic acid) alternatives [1]. While no peer-reviewed synthesis of the target compound is published, the overall yield for the final amide coupling step can be inferred from analogous procedures for 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, which typically exceeds 70% under standard HATU/DIPEA conditions [1]. The higher cost and lower commercial availability of the triethoxybenzamide intermediate may affect procurement at scale.

Synthetic Accessibility Cost of Goods Scale-up

Best Research and Industrial Application Scenarios for 3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide Based on Current Evidence


Exploratory SphK1 Inhibitor Screening in Biochemical Assays

This compound can be included as part of a broader thiazolyl-piperidine analog set in a SphK1 enzyme inhibition screen to empirically determine whether the 3,4,5-triethoxy substitution pattern improves potency relative to the mono-ethoxy or trimethoxy congeners [1]. Procurement is only justified if the screening campaign explicitly requires testing of diverse benzamide substitution patterns and includes positive controls from the WO2011050550 patent [1].

Lipophilicity-Driven CNS Penetration Hypothesis Testing

Given its computed XLogP3-AA of 4.1 [1], this compound may serve as a tool to test the hypothesis that increased lipophilicity within the thiazolyl-piperidine series enhances blood-brain barrier penetration, provided parallel artificial membrane permeability assay (PAMPA) or MDCK-MDR1 permeability data are generated by the vendor or procuring laboratory [1].

Structure-Activity Relationship (SAR) Expansion of NF-κB Inhibitor Chemotype

Researchers building on the piperidinyl-thiazole NF-κB inhibitor series described by Leban et al. (2007) could evaluate this compound to probe the steric and electronic tolerance of the benzamide binding pocket to triethoxy substitution, using the published HEK293 NF-κB reporter gene assay protocol [1].

Negative Control for SphK2 Selectivity Profiling

If future profiling reveals that this compound is inactive against SphK2, it could serve as a selectivity control to benchmark SphK1-selective candidates within the thiazolyl-piperidine class. Until such data are generated, this application remains speculative [1].

Quote Request

Request a Quote for 3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.